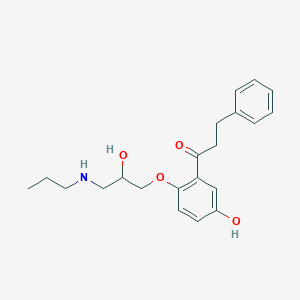

5-Hydroxypropafenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTWDNUXHDYZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006775 | |

| Record name | 1-{5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86384-10-3 | |

| Record name | 5-Hydroxypropafenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086384103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYPROPAFENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AC8BF38NP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Electrophysiological Fingerprint of a Primary Metabolite: A Technical Guide to the Cardiac Mechanism of Action of 5-Hydroxypropafenone

This guide provides an in-depth exploration of the mechanism of action of 5-hydroxypropafenone, the principal active metabolite of the Class Ic antiarrhythmic agent propafenone, within cardiac tissue. Designed for researchers, scientists, and drug development professionals, this document elucidates the nuanced interactions of this compound with key cardiac ion channels, contrasting its activity with its parent compound and detailing the experimental methodologies required for its comprehensive electrophysiological characterization.

Introduction: The Clinical Significance of Propafenone Metabolism

Propafenone is a widely prescribed antiarrhythmic drug for the management of atrial and ventricular arrhythmias.[1][2] Its therapeutic efficacy is intrinsically linked to its extensive first-pass hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6.[3] This process yields several metabolites, with this compound being the most clinically relevant due to its significant accumulation in plasma and its potent pharmacological activity. Understanding the distinct electrophysiological profile of this compound is therefore paramount for a complete comprehension of propafenone's therapeutic and proarrhythmic potential.

This guide will dissect the molecular interactions of this compound with cardiac ion channels, providing a framework for its investigation and a deeper understanding of its role in cardiac electrophysiology.

Core Mechanism of Action: A Multi-Channel Blocker

This compound, like its parent compound, is classified as a Class Ic antiarrhythmic agent, primarily due to its potent blockade of cardiac sodium channels.[4][5] However, its pharmacological profile is more complex, involving interactions with multiple ion channels that contribute to its overall effect on the cardiac action potential.

Sodium Channel (Nav1.5) Blockade

The primary antiarrhythmic effect of this compound stems from its ability to block the fast inward sodium current (INa) mediated by the Nav1.5 channel.[4] This action reduces the maximum upstroke velocity (Vmax) of the cardiac action potential (Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[5][6] This slowing of conduction is a key mechanism for the termination of re-entrant arrhythmias. This compound exhibits a state-dependent blockade of Nav1.5, showing a higher affinity for the open and inactivated states of the channel over the resting state.[7]

Potassium Channel Modulation

This compound also exerts significant effects on several cardiac potassium currents, which are crucial for repolarization of the action potential.

The rapid delayed rectifier potassium current (IKr), conducted by the hERG channel, is a critical component of Phase 3 repolarization. This compound is a potent inhibitor of the hERG current.[3][8][9] This inhibition can lead to a prolongation of the action potential duration (APD), an effect that can be antiarrhythmic in some contexts but also carries a risk of proarrhythmia, specifically Torsades de Pointes. The block of hERG channels by this compound is voltage- and time-dependent, with a higher affinity for the open state of the channel.[8][9]

The ultra-rapid delayed rectifier potassium current (IKur), carried by hKv1.5 channels, is predominantly expressed in the atria and plays a significant role in atrial repolarization. This compound inhibits the hKv1.5 current in a concentration-dependent manner.[10] This action is thought to contribute to its efficacy in the management of atrial fibrillation. The block of hKv1.5 channels is also voltage- and use-dependent.[10]

Calcium Channel (Cav1.2) Blockade

This compound also demonstrates inhibitory effects on L-type calcium channels (Cav1.2), which mediate the plateau phase (Phase 2) of the cardiac action potential.[4] This calcium channel blockade contributes to a negative inotropic effect and can also influence the APD. The IC50 for propafenone's block of L-type calcium current has been reported as 1.7 µM.[11][12] While direct IC50 values for this compound on cardiac calcium channels are less clearly defined in the available literature, it is generally considered to have similar calcium channel activity to propafenone.[4]

Comparative Pharmacology: this compound vs. Propafenone

While both compounds share a similar mechanistic footprint, there are subtle but important differences in their potencies at various ion channels.

| Ion Channel | This compound | Propafenone | Key Differences & Implications |

| Sodium (Nav1.5) | Potent Blocker | Potent Blocker | This compound is generally considered to have similar or slightly more potent sodium channel blocking activity than propafenone. |

| Potassium (hERG) | Potent Blocker | Potent Blocker | Both compounds block hERG to a similar extent, contributing to APD prolongation and proarrhythmic risk.[3] |

| Potassium (hKv1.5) | KD: 9.2 ± 1.6 µM[10] | KD: 4.4 ± 0.3 µM[10] | Propafenone is approximately twice as potent as this compound in blocking hKv1.5 channels.[10] |

| Calcium (Cav1.2) | Blocker | IC50: 1.7 µM[11][12] | Both compounds exhibit calcium channel blocking activity, contributing to negative inotropy. |

Experimental Protocols for Mechanistic Elucidation

A thorough investigation of the cardiac mechanism of action of this compound requires a suite of electrophysiological and imaging techniques.

Whole-Cell Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for studying the effects of a compound on specific ion channels.[13][14]

Objective: To quantify the potency and kinetics of this compound block on Nav1.5, hERG, hKv1.5, and Cav1.2 channels.

Methodology:

-

Cell Preparation: Utilize human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human cardiac ion channel of interest (e.g., hNav1.5, hERG). Alternatively, isolated primary cardiomyocytes can be used for a more physiologically relevant system.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the appropriate internal solution.

-

Internal and External Solutions:

-

For Nav1.5:

-

Internal (in mM): 140 CsF, 10 NaCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.

-

External (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

-

For hERG:

-

Internal (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 EGTA, 10 HEPES; pH 7.2 with KOH.

-

External (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

-

-

Giga-seal Formation and Whole-Cell Configuration: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ).[13] Subsequently, apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Voltage-Clamp Protocols:

-

Nav1.5: From a holding potential of -120 mV, apply a depolarizing pulse to -20 mV for 20 ms to elicit the peak inward sodium current.[15]

-

hERG: From a holding potential of -80 mV, apply a depolarizing step to +20 mV for 2-5 seconds, followed by a repolarizing step to -50 mV to record the tail current.[8]

-

-

Drug Application: Perfuse the cells with increasing concentrations of this compound to determine the concentration-response relationship and calculate the IC50 value.

-

Data Analysis: Analyze the current traces to measure the peak current amplitude, current density, and any changes in channel gating kinetics (activation, inactivation, deactivation).

Action Potential Duration (APD) Assay

Objective: To assess the integrated effect of this compound on the cardiac action potential.

Methodology:

-

Cell Preparation: Use isolated primary ventricular cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

-

Current-Clamp Recording: Utilize the whole-cell patch-clamp technique in the current-clamp mode to record the membrane potential.

-

Action Potential Elicitation: Elicit action potentials by injecting brief (2-4 ms) suprathreshold depolarizing current pulses at a constant frequency (e.g., 1 Hz).[16]

-

Drug Application and Recording: After establishing a stable baseline recording, perfuse the cells with various concentrations of this compound. Record action potentials at steady-state for each concentration.

-

Data Analysis: Measure key action potential parameters, including:

-

Resting Membrane Potential (RMP)

-

Action Potential Amplitude (APA)

-

Maximum Upstroke Velocity (Vmax)

-

Action Potential Duration at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90).

-

Calcium Imaging Assay

Objective: To evaluate the effect of this compound on intracellular calcium transients, which are closely coupled to the action potential and excitation-contraction coupling.[17]

Methodology:

-

Cell Preparation and Dye Loading: Culture hiPSC-CMs on glass-bottom dishes. Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's protocol.[17][18][19]

-

Image Acquisition: Use a fluorescence microscope equipped with a high-speed camera to record the changes in fluorescence intensity over time, reflecting the intracellular calcium transients.[19]

-

Drug Application: After recording baseline calcium transients, add this compound at desired concentrations to the culture medium.

-

Data Analysis: Analyze the recorded fluorescence signals to determine:

-

Calcium transient amplitude

-

Calcium transient duration (CTD) at various percentages of decay

-

Beating rate and rhythmicity.

-

Visualizing the Mechanism: Signaling Pathways and Workflows

Signaling Pathway of this compound in a Cardiomyocyte

Caption: Molecular targets of this compound on cardiac ion channels and their downstream electrophysiological consequences.

Experimental Workflow for Characterizing this compound

Caption: A streamlined workflow for the comprehensive electrophysiological evaluation of this compound.

Conclusion

This compound is a pharmacologically active metabolite that significantly contributes to the clinical effects of propafenone. Its mechanism of action in cardiac tissue is characterized by a multi-ion channel blockade, with prominent effects on sodium, potassium, and calcium channels. A thorough understanding of its distinct electrophysiological profile, particularly in comparison to its parent compound, is crucial for optimizing antiarrhythmic therapy and mitigating proarrhythmic risk. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the cardiac effects of this compound and other novel cardioactive compounds.

References

-

Valenzuela, C., Delpón, E., Caballero, R., & Tamargo, J. (1998). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British Journal of Pharmacology, 125(7), 1493–1500. [Link]

-

National Center for Biotechnology Information. (2017). Propafenone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. [Link]

-

Mayo Clinic. (n.d.). Propafenone (Oral Route). [Link]

-

Scardigli, M., et al. (2021). Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media. STAR Protocols, 2(4), 100898. [Link]

-

Hancox, J. C., & Levi, A. J. (1996). Inhibition of L-type calcium current by propafenone in single myocytes isolated from the rabbit atrioventricular node. British Journal of Pharmacology, 117(5), 845–851. [Link]

-

Volders, P. G. A. (2023). Cardiac Action Potential Restitution Protocol. protocols.io. [Link]

-

Hancox, J. C., & Levi, A. J. (1996). Inhibition of L-type calcium current by propafenone in single myocytes isolated from the rabbit atrioventricular node. PubMed. [Link]

-

Caballero, R., Delpón, E., Valenzuela, C., & Tamargo, J. (2003). Effects of propafenone and its main metabolite, this compound, on HERG channels. Cardiovascular Research, 57(1), 60–71. [Link]

-

CVPharmacology. (n.d.). Cardiac Action Potentials. [Link]

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

-

Caballero, R., Delpón, E., Valenzuela, C., Longobardo, M., & Tamargo, J. (2003). Effects of propafenone and its main metabolite, this compound, on HERG channels. Cardiovascular Research, 57(1), 60-71. [Link]

-

Stanford University. (n.d.). The Cardiac Action Potentials. [Link]

-

Medicosis Perfectionalis. (2017, June 18). Antiarrhythmics (Lesson 5 - Calcium Channel Blockers). YouTube. [Link]

-

Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Propafenone Hydrochloride? Patsnap Synapse. [Link]

-

Caballero, R., Delpón, E., Valenzuela, C., & Tamargo, J. (2003). Effects of propafenone and its main metabolite, this compound, on HERG channels. ResearchGate. [Link]

-

Nanion Technologies. (n.d.). Cardiomyocytes in Voltage Clamp and Current Clamp by Automated Patch Clamp. [Link]

-

Proyecto ITACA. (n.d.). The Cardiac Action Potential. [Link]

-

Grimm, C., et al. (2022). High-Throughput Optical Controlling and Recording Calcium Signal in iPSC-Derived Cardiomyocytes for Toxicity Testing and Phenotypic Drug Screening. Journal of Visualized Experiments, (181), e63541. [Link]

-

StoryMD. (n.d.). Class I: Sodium Channel Blockers–Health Professional Version. [Link]

-

Perez-Vizcaino, F., et al. (1990). Effects of propafenone on 45Ca movements and contractile responses in vascular smooth muscle. British Journal of Pharmacology, 101(3), 567–572. [Link]

-

Arai, K., Kitsuka, T., & Nakayama, K. (2021). Methods for the evaluation of drug response of cardiomyocytes on 2D culture. Biofabrication, 13(4), 042002. [Link]

-

Wang, W., et al. (2006). Regulation of Antiarrhythmic Drug Propafenone Effects on the C-type KV1.4 Potassium Channel by PHo and K+. Korean Journal of Physiology & Pharmacology, 10(5), 233–239. [Link]

-

Scardigli, M., et al. (2013). Super-resolution Scanning Patch Clamp Reveals Clustering of Functional Ion Channels in Adult Ventricular Myocyte. Circulation Research, 112(9), 1247–1257. [Link]

-

The Noted Anatomist. (2021, April 14). The Cardiac Action Potential. YouTube. [Link]

-

Han, W., et al. (2007). State-dependent block of human cardiac hNav1.5 sodium channels by propafenone. Biophysical Journal, 93(6), 1939–1948. [Link]

-

Lu, H. R., et al. (2019). Assessing Drug-Induced Long QT and Proarrhythmic Risk Using Human Stem-Cell-Derived Cardiomyocytes in a Ca2+ Imaging Assay: Evaluation of 28 CiPA Compounds at Three Test Sites. Toxicological Sciences, 168(1), 160–174. [Link]

Sources

- 1. Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. storymd.com [storymd.com]

- 3. Effects of propafenone and its main metabolite, this compound, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]

- 6. Proyecto ITACA [itaca.edu.es]

- 7. State-dependent block of human cardiac hNav1.5 sodium channels by propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of L-type calcium current by propafenone in single myocytes isolated from the rabbit atrioventricular node - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of L-type calcium current by propafenone in single myocytes isolated from the rabbit atrioventricular node - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 15. ahajournals.org [ahajournals.org]

- 16. Cardiac Action Potential Restitution Protocol [protocols.io]

- 17. Assessing Drug-Induced Long QT and Proarrhythmic Risk Using Human Stem-Cell-Derived Cardiomyocytes in a Ca2+ Imaging Assay: Evaluation of 28 CiPA Compounds at Three Test Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Monitor Drug-Induced Calcium Flux in iPSC-Derived Cardiomyocytes | Thermo Fisher Scientific - AU [thermofisher.com]

Synthesis and Characterization of 5-Hydroxypropafenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the synthesis and characterization of 5-Hydroxypropafenone, a principal active metabolite of the widely used antiarrhythmic drug, propafenone. As the primary product of CYP2D6-mediated metabolism, this compound exhibits significant pharmacological activity, making its synthesis and detailed characterization crucial for comprehensive drug metabolism studies, reference standard development, and further pharmacological investigation.[1][2][3] This document moves beyond a simple recitation of facts to offer a practical, experience-driven perspective on the strategic choices underpinning the synthetic and analytical methodologies.

Strategic Overview: The Significance of this compound

Propafenone is a class 1C antiarrhythmic agent used to treat a variety of cardiac arrhythmias.[4] Its clinical efficacy is complicated by its extensive first-pass metabolism, which is largely dependent on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[2] In individuals with normal or rapid CYP2D6 metabolism, propafenone is significantly converted to this compound. This metabolite is not merely an inactive byproduct; it possesses antiarrhythmic properties comparable to the parent drug.[3] Therefore, understanding the synthesis and properties of this compound is essential for a complete picture of propafenone's in vivo action and for the development of personalized medicine approaches based on patient genotype.

The following sections detail a proposed synthetic pathway and a comprehensive characterization workflow for this compound, designed to be a self-validating system for producing and confirming the identity and purity of this critical metabolite.

Proposed Synthesis of this compound

Synthetic Workflow Diagram

Caption: Proposed three-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(2-Hydroxy-5-(oxiran-2-ylmethoxy)phenyl)ethanone

This initial step involves the selective etherification of the more acidic phenolic hydroxyl group of 2',5'-dihydroxyacetophenone with epichlorohydrin. The use of a mild base like potassium carbonate is crucial to favor mono-alkylation and prevent the formation of di-alkylated byproducts.

-

Reaction Setup: To a solution of 2',5'-dihydroxyacetophenone (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Reagent: Add epichlorohydrin (1.2 equivalents) dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired epoxide intermediate.

Step 2: Synthesis of 1-(2-Hydroxy-5-(oxiran-2-ylmethoxy)phenyl)-3-phenylpropan-1-one

This step extends the carbon chain to form the propiophenone backbone. This can be achieved through a Claisen-Schmidt condensation with benzaldehyde to form a chalcone intermediate, followed by catalytic hydrogenation.

-

Chalcone Formation: Dissolve the product from Step 1 (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol. Add an aqueous solution of sodium hydroxide and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Isolation of Chalcone: Pour the reaction mixture into cold water and acidify to precipitate the chalcone. Filter and wash the solid with water.

-

Hydrogenation: Dissolve the crude chalcone in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Purification: Filter the catalyst and concentrate the solvent to obtain the desired propiophenone intermediate.

Step 3: Synthesis of this compound

The final step is the ring-opening of the epoxide with n-propylamine to introduce the amino-alcohol side chain.

-

Reaction Setup: Dissolve the propiophenone intermediate from Step 2 (1 equivalent) in a protic solvent such as ethanol.

-

Addition of Amine: Add n-propylamine (2-3 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.

-

Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography or by salt formation (e.g., hydrochloride salt) and recrystallization to yield pure this compound.

Comprehensive Characterization of this compound

Rigorous characterization is imperative to confirm the identity and purity of the synthesized this compound. The following analytical techniques provide a multi-faceted approach to structural elucidation and purity assessment.

Data Summary Table

| Analytical Technique | Parameter | Expected/Observed Value |

| Mass Spectrometry (LC-MS/MS) | Precursor Ion [M+H]⁺ | m/z 358.3 |

| Product Ion | m/z 116.2 | |

| ¹H NMR (Predicted) | Aromatic Protons | δ 6.5 - 7.5 ppm |

| -CH₂-CH₂-CO- | δ 2.8 - 3.2 ppm | |

| Propyl Group Protons | δ 0.9 (t), 1.5 (m), 2.5 (t) ppm | |

| -CH(OH)-CH₂-N- | δ 2.7 - 4.2 ppm | |

| ¹³C NMR (Predicted) | Carbonyl Carbon | ~δ 200 ppm |

| Aromatic Carbons | δ 110 - 160 ppm | |

| Aliphatic Carbons | δ 10 - 70 ppm | |

| FTIR Spectroscopy (Predicted) | O-H Stretch (Phenol & Alcohol) | Broad band ~3300 cm⁻¹ |

| C=O Stretch (Ketone) | ~1670 cm⁻¹ | |

| C-O Stretch (Ether) | ~1250 cm⁻¹ | |

| N-H Bend (Secondary Amine) | ~1580 cm⁻¹ |

Detailed Analytical Protocols

A. Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for determining the molecular weight and fragmentation pattern of this compound.

-

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its sensitivity and specificity, especially for analyzing samples from biological matrices.

-

Protocol:

-

Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Data Acquisition: In full scan mode, the protonated molecule [M+H]⁺ is expected at an m/z of 358.3. For MS/MS analysis, the precursor ion of m/z 358.3 is selected and fragmented. The major product ion is typically observed at m/z 116.2, corresponding to the cleavage of the side chain.[2]

-

Fragmentation Pathway Diagram

Caption: Key fragmentation of this compound in MS/MS.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy (Predicted):

-

Aromatic Region (δ 6.5 - 7.5 ppm): The protons on the two aromatic rings will appear in this region. The substitution pattern on the dihydroxyphenyl ring will lead to a distinct splitting pattern.

-

Propiophenone Chain (δ 2.8 - 3.2 ppm): The two methylene groups of the -CH₂-CH₂-CO- moiety will appear as triplets.

-

Propylamino Side Chain: The propyl group will show a triplet for the terminal methyl group (around δ 0.9 ppm), a multiplet for the central methylene group (around δ 1.5 ppm), and a triplet for the methylene group attached to the nitrogen (around δ 2.5 ppm). The protons of the -CH(OH)-CH₂-N- fragment will be found in the δ 2.7 - 4.2 ppm range, with their exact shifts and multiplicities depending on the solvent and protonation state.

-

-

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A characteristic peak for the ketone carbonyl will be observed downfield, around δ 200 ppm.

-

Aromatic Carbons: The carbons of the aromatic rings will resonate in the δ 110 - 160 ppm region.

-

Aliphatic Carbons: The carbons of the propylamino side chain and the propiophenone chain will appear in the upfield region of the spectrum (δ 10 - 70 ppm).

-

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the synthesized compound or analyze as a thin film.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Expected Characteristic Absorptions:

-

O-H Stretching: A broad absorption band in the region of 3500-3200 cm⁻¹ is expected due to the phenolic and alcoholic hydroxyl groups.

-

C-H Stretching: Absorptions for aromatic and aliphatic C-H bonds will be observed around 3100-2850 cm⁻¹.

-

C=O Stretching: A strong, sharp peak corresponding to the ketone carbonyl group should appear around 1670 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations will be seen in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: The ether linkage will give rise to a strong absorption around 1250 cm⁻¹.

-

N-H Bending: The secondary amine N-H bend may be visible around 1580 cm⁻¹.

-

Conclusion and Future Perspectives

This guide has outlined a robust, albeit proposed, synthetic route and a comprehensive characterization strategy for this compound. The successful synthesis and thorough characterization of this key metabolite are fundamental for advancing our understanding of propafenone's pharmacology and for the development of safer and more effective antiarrhythmic therapies. The methodologies described herein provide a solid foundation for researchers to produce and validate this compound as a high-purity reference standard for a variety of applications, from in vitro metabolism studies to clinical pharmacokinetic monitoring. Further research to publish a definitive, validated synthesis and complete, assigned spectroscopic data for this compound would be a valuable contribution to the scientific community.

References

-

PubChem. Propafenone. National Center for Biotechnology Information. [Link]

-

Patel, H., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical Chromatography, 31(10), e3967. [Link]

-

Organic Syntheses. 2',5'-dihydroxyacetophenone. [Link]

-

Indian Journal of Pharmaceutical Sciences. Synthesis of Propafenone-An Antiarrhythmic Agent. [Link]

- Google Patents. Synthesis method of propafenone hydrochloride.

-

Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911-917. [Link]

-

ResearchGate. Metabolic pathway of propafenone. [Link]

Sources

- 1. CN104262178A - Synthesis method of propafenone hydrochloride - Google Patents [patents.google.com]

- 2. A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Hydroxypropafenone: A Technical Guide to its Discovery, Pharmacology, and Analysis

This in-depth technical guide provides a comprehensive overview of 5-Hydroxypropafenone, the primary active metabolite of the antiarrhythmic drug propafenone. Designed for researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, its pharmacological profile, and the analytical methodologies crucial for its study. The content is structured to provide not just procedural steps, but also the scientific rationale behind experimental choices, ensuring a thorough understanding of this critical cardiovascular drug metabolite.

Introduction: The Clinical Significance of Propafenone and the Emergence of an Active Metabolite

Propafenone is a Class 1C antiarrhythmic agent utilized in the management of supraventricular and ventricular arrhythmias.[1] Its mechanism of action primarily involves the blockade of sodium channels in cardiac cells, which slows the conduction velocity and reduces the excitability of the myocardium.[1] Additionally, propafenone exhibits some beta-adrenergic blocking activity.[1]

The clinical use of propafenone is complicated by its extensive first-pass metabolism in the liver, which is largely dependent on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[2][3] This leads to significant inter-individual variability in plasma concentrations of the parent drug. In individuals who are extensive metabolizers of CYP2D6 substrates, propafenone is rapidly converted to several metabolites, the most significant of which is this compound.[2][4] This metabolite is not merely an inactive byproduct; it is an active compound with its own distinct pharmacological profile that contributes to both the therapeutic and potential adverse effects of propafenone therapy.[4][5]

Discovery and Historical Context

The journey to understanding this compound is intrinsically linked to the development and clinical investigation of its parent compound, propafenone. While the exact moment of its initial identification is not prominently documented in a single landmark paper, its significance emerged from pharmacokinetic and pharmacodynamic studies of propafenone in the 1980s. A pivotal 1987 study on the polymorphism of propafenone metabolism clearly identified this compound as a major active metabolite.[6] This research demonstrated that in extensive metabolizers, this compound was readily detectable in plasma, whereas it was absent in poor metabolizers, who consequently exhibited higher plasma concentrations of the parent drug.[6] This discovery was crucial in explaining the variable clinical responses and side-effect profiles observed in patients treated with propafenone.

Synthesis and Characterization

While detailed laboratory synthesis protocols for this compound are not extensively published in peer-reviewed literature, its commercial availability as a reference standard implies established synthetic routes.[7] The synthesis of the parent drug, propafenone, typically involves the reaction of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone with epichlorohydrin, followed by ring-opening with n-propylamine. It is plausible that the synthesis of this compound would involve a similar multi-step process, beginning with a suitably protected hydroquinone derivative to introduce the hydroxyl group at the 5-position of the phenyl ring.

Chemical and Physical Properties of this compound:

| Property | Value | Source |

| IUPAC Name | 1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | [8] |

| Molecular Formula | C21H27NO4 | [8] |

| Molecular Weight | 357.4 g/mol | [8] |

| CAS Number | 86384-10-3 | [8] |

Metabolism and Pharmacokinetics

The metabolic pathway from propafenone to this compound is a critical determinant of the drug's overall effect.

Caption: Metabolic conversion of propafenone to this compound.

The pharmacokinetics of propafenone and this compound are significantly influenced by an individual's CYP2D6 genotype.

Comparative Pharmacokinetic Parameters (Oral Administration of 425 mg Propafenone Sustained-Release Capsule in Healthy Chinese Volunteers):

| Parameter | Propafenone | This compound | Source |

| Cmax (ng/mL) | 210.9 ± 141.9 | 129.6 ± 65.4 | [9] |

| Tmax (h) | 6 ± 1 | 7 ± 2 | [9] |

| AUC0-36 (ng·h/mL) | 1610 ± 1309 | Not Reported | [9] |

A study on chronic administration of propafenone showed that the elimination half-life of propafenone was longer after one month of treatment (6.7 h) compared to a single dose (3.5 h), indicating time-dependent kinetics.[10] The ratio of the AUC of this compound to propafenone decreased from 0.63 after a single dose to 0.32 after one month, suggesting that the metabolite does not accumulate to a great extent during chronic treatment.[10]

Pharmacodynamics and Mechanism of Action

This compound is a pharmacologically active metabolite that shares many of the properties of its parent compound but with some important distinctions.

5.1. Ion Channel Activity

-

Sodium Channel Blockade: this compound exhibits potent sodium channel blocking activity, comparable to that of propafenone.[5] This action is responsible for the Class 1C antiarrhythmic effects, leading to a reduction in the maximum rate of depolarization of the cardiac action potential (Vmax).[5]

-

Potassium Channel Blockade: Both propafenone and this compound have been shown to block the human ether-à-go-go-related gene (HERG) potassium channels, which are crucial for cardiac repolarization.[11] This effect is concentration-, voltage-, and time-dependent.[11] They also inhibit the hKv1.5 potassium channel, with propafenone being slightly more potent (KD = 4.4 µM) than this compound (KD = 9.2 µM).

5.2. Beta-Adrenergic Receptor Blockade

Propafenone possesses beta-blocking properties, which can contribute to its antiarrhythmic effect but also to side effects such as bradycardia and bronchospasm.[2] The beta-blocking potency of propafenone is greater than that of its metabolites.[12] This is clinically significant in poor metabolizers, who have higher plasma concentrations of the more potent beta-blocking parent drug.[12] In extensive metabolizers, the higher levels of this compound, with its weaker beta-blocking activity, result in a lesser overall beta-blocking effect at lower doses.[12] One study reported an EC50 of 111 nM for propafenone in competing for beta-adrenoceptor binding.[13]

Analytical Methodologies for Quantification in Biological Matrices

The accurate quantification of this compound in biological matrices, such as plasma, is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a synthesized example based on published methodologies.[9][14]

1. Materials and Reagents:

-

This compound reference standard

-

Propafenone-d5 (or other suitable internal standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (AR grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (blank)

2. Sample Preparation (Protein Precipitation):

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 50 µL of internal standard working solution.

-

Vortex for 30 seconds.

-

Add 800 µL of methanol (or acetonitrile) to precipitate proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for analysis.

3. LC-MS/MS Instrumentation and Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., Hedera ODS-2 C18, Gemini C18).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 5 mM ammonium formate with 0.2% formic acid) and an organic component (e.g., methanol or acetonitrile).

-

Flow Rate: Typically 0.4-0.6 mL/min.

-

Injection Volume: 5-20 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.

Caption: Workflow for the analysis of this compound in plasma.

Conclusion

This compound is a clinically significant active metabolite of propafenone that plays a crucial role in the overall pharmacological effect of the parent drug. Its discovery was a key step in understanding the complex, genetically determined metabolism of propafenone. The comparable sodium channel blocking activity and distinct beta-blocking profile of this compound highlight the importance of considering both the parent drug and its active metabolites in drug development and clinical practice. The robust analytical methods developed for its quantification are indispensable tools for further research into its pharmacokinetic and pharmacodynamic properties, ultimately contributing to the safer and more effective use of propafenone in the treatment of cardiac arrhythmias.

References

-

Arias, C., Gonzalez, T., Moreno, I., Caballero, R., Delpon, E., Tamargo, J., & Valenzuela, C. (2003). Effects of propafenone and its main metabolite, this compound, on HERG channels. Cardiovascular Research, 57(3), 660–669. [Link]

-

PubChem. (n.d.). Propafenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Pratt, C. M., & Medical Genetics Summaries. (2017). Propafenone Therapy and CYP2D6 Genotype. National Center for Biotechnology Information (US). [Link]

-

ResearchGate. (n.d.). Metabolic pathway of propafenone. Retrieved from [Link]

-

Henriques, S. C., Bermejo, M., Almeida, L., & Silva, N. E. (n.d.). Development of a joint dissolution and pharmacokinetic model of propafenone and its hydroxylated metabolite. PAGE Meeting. [Link]

-

Kroemer, H. K., Funck-Brentano, C., Silber, B., Nattel, S., & Roden, D. M. (1989). Comparative pharmacokinetics and clinical pharmacology of propafenone enantiomers after oral administration to man. British journal of clinical pharmacology, 27(4), 435–444. [Link]

-

Mörike, K., & Wisser, H. (1989). Evaluation of the beta-adrenoceptor blocking activity of the Class Ic antiarrhythmic drug diprafenone in man. European journal of clinical pharmacology, 36(2), 167–171. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Dean, L. (2017). Propafenone Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]

-

Salerno, D. M., Granrud, G., Sharkey, P., Asinger, R., & Hodges, M. (1986). Demonstration of beta adrenoceptor blockade by propafenone hydrochloride: clinical pharmacologic, radioligand binding and adenylate cyclase activation studies. Journal of the American College of Cardiology, 7(6), 1341–1347. [Link]

-

Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of chromatographic science, 55(9), 911–917. [Link]

-

SynZeal. (n.d.). 5-Hydroxy Propafenone Hydrochloride. Retrieved from [Link]

-

Barbey, J. T. (1991). Clinical pharmacology and beta-blocking efficacy of propafenone. Journal of cardiovascular pharmacology, 17 Suppl 6, S41–S43. [Link]

-

PAGE. (n.d.). Development of a joint dissolution and pharmacokinetic model of propafenone and its hydroxylated metabolite. Retrieved from [Link]

-

Kumar, P. P., P, R. N., & P, S. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma by using a novel HSPE-LC–MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 114, 146-153. [Link]

-

Siddoway, L. A., Thompson, K. A., McAllister, C. B., Wang, T., Wilkinson, G. R., Roden, D. M., & Woosley, R. L. (1987). Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences. Circulation, 75(4), 785–791. [Link]

-

Danilo, P. Jr, Hordof, A. J., & Rosen, M. R. (1988). Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, this compound and N-depropylpropafenone. The Journal of pharmacology and experimental therapeutics, 245(1), 227–233. [Link]

-

protocols.io. (2024, February 23). LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. [Link]

-

ResearchGate. (n.d.). Serum concentrations of propafenone (a) and this compound... Retrieved from [Link]

-

Capomolla, D., Cucinotta, D., Grembiale, A., & Valdina, M. (1987). Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration. International journal of clinical pharmacology research, 7(6), 469–474. [Link]

Sources

- 1. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. Development of a joint dissolution and pharmacokinetic model of propafenone and its hydroxylated metabolite [page-meeting.org]

- 4. researchgate.net [researchgate.net]

- 5. Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, this compound and N-depropylpropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. 5-Hydroxy Propafenone Hydrochloride | 86383-32-6 | SynZeal [synzeal.com]

- 8. This compound | C21H27NO4 | CID 107927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Clinical pharmacology and beta-blocking efficacy of propafenone [pubmed.ncbi.nlm.nih.gov]

- 13. Demonstration of beta adrenoceptor blockade by propafenone hydrochloride: clinical pharmacologic, radioligand binding and adenylate cyclase activation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Navigating the Stereochemical Nuances of Propafenone Metabolism: A Technical Guide to 5-Hydroxypropafenone Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide delves into the core of propafenone's metabolism, focusing on the stereospecific activity and analysis of its principal active metabolite, 5-hydroxypropafenone. As the pharmaceutical landscape increasingly recognizes the profound impact of stereochemistry on drug efficacy and safety, a thorough understanding of individual enantiomeric contributions is paramount. This document provides a comprehensive exploration of the known pharmacological activities, the critical role of stereoselective metabolism, and detailed methodologies for the chiral separation of this compound enantiomers, empowering researchers to navigate the complexities of this potent antiarrhythmic agent.

Introduction: Propafenone and the Significance of its Active Metabolite

Propafenone is a Class IC antiarrhythmic agent widely used in the management of atrial and ventricular arrhythmias.[1] It primarily exerts its therapeutic effect by blocking cardiac sodium channels, thereby slowing conduction velocity in the heart.[2] Additionally, propafenone exhibits beta-adrenergic blocking activity, which contributes to its overall clinical profile.[1][3]

Administered as a racemic mixture of (S)- and (R)-enantiomers, propafenone undergoes extensive hepatic metabolism, primarily via the cytochrome P450 enzyme CYP2D6, to form its major active metabolite, this compound.[1][4] This metabolite is not merely a byproduct; it possesses significant pharmacological activity, contributing to both the therapeutic and potential adverse effects of the parent drug.[5] Understanding the stereochemistry of this metabolite is crucial, as the enantiomers of the parent drug, propafenone, exhibit distinct pharmacological profiles.[3][6]

The Metabolic Pathway: A Stereoselective Journey

The biotransformation of propafenone to this compound is a critical determinant of its clinical pharmacology. This metabolic process is highly dependent on the genetic polymorphism of the CYP2D6 enzyme, leading to significant inter-individual variability in drug response.

Caption: Metabolic conversion of propafenone to its active metabolite.

The stereoselectivity of propafenone's metabolism has been a subject of significant research. Studies have shown that the disposition of propafenone enantiomers is stereoselective.[7][8] Specifically, the (R)-enantiomer of propafenone is cleared more rapidly than the (S)-enantiomer.[8] This differential clearance leads to a higher plasma concentration of the (S)-enantiomer at steady state.[6] This is clinically relevant because the (S)-enantiomer is a more potent beta-blocker than the (R)-enantiomer.[3][6][9]

Interestingly, an enantiomer-enantiomer interaction has been observed, where (R)-propafenone can inhibit the metabolism of (S)-propafenone, leading to a more pronounced beta-blocking effect when the racemic mixture is administered compared to the (S)-enantiomer alone.[9][10]

Unraveling the Specific Activity of this compound Enantiomers: A Knowledge Gap

While the stereoselective pharmacology of propafenone is well-documented, a direct and comprehensive comparison of the specific activities of the (S)- and (R)-enantiomers of this compound remains a notable gap in the scientific literature. The available data primarily focuses on the racemic mixture of the metabolite.

Known Activities of Racemic this compound

Racemic this compound is recognized as a pharmacologically active metabolite with a similar electrophysiological profile to the parent drug.[4] It exhibits significant sodium channel blocking activity, contributing to the overall antiarrhythmic effect.[11] However, it is reported to be a less potent beta-blocker than propafenone.[11]

Studies on the effects of racemic this compound on other cardiac ion channels, such as the HERG potassium channel, have shown that it blocks these channels to a similar extent as propafenone, which has implications for cardiac repolarization.[12] Both propafenone and this compound also inhibit the hKv1.5 potassium channel.[13]

The Unexplored Territory: Enantiomer-Specific Activities

To date, there is a lack of published studies that have isolated and individually characterized the pharmacological activities of (S)-5-hydroxypropafenone and (R)-5-hydroxypropafenone. The primary research focus has been on the stereoselectivity of the parent compound's metabolism and effects. While it is known that the subsequent glucuronidation and sulfation of this compound are stereoselective, with glucuronidation favoring the (S)-enantiomer and sulfation showing a preference for the (R)-enantiomer, the intrinsic potencies of each this compound enantiomer at their respective cardiac targets have not been clearly elucidated.[7]

This knowledge gap represents a significant opportunity for future research. A detailed understanding of the specific contributions of each this compound enantiomer to the overall clinical effect of propafenone would enable a more refined approach to therapy, potentially leading to the development of safer and more effective antiarrhythmic treatments.

Analytical Methodologies: The Key to Enantiomeric Resolution

The accurate assessment of the pharmacokinetic and pharmacodynamic properties of this compound enantiomers is critically dependent on robust and reliable analytical methods for their separation and quantification. Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.

Principles of Chiral HPLC Separation

Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the CSP and the mobile phase composition are critical for achieving successful separation.

Caption: Workflow of chiral HPLC separation of enantiomers.

Detailed Protocol for Chiral Separation of this compound Enantiomers

The following protocol is a synthesis of established methods for the chiral separation of propafenone and its metabolites, providing a robust starting point for researchers.[14][15][16] Method optimization will likely be necessary based on the specific instrumentation and analytical requirements.

Objective: To achieve baseline separation of (S)- and (R)-5-hydroxypropafenone enantiomers from a biological matrix (e.g., plasma).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and a suitable detector (UV or Mass Spectrometer).

-

Chiral Stationary Phase: Polysaccharide-based columns, such as those with cellulose or amylose derivatives, have shown success in separating propafenone and its analogues. A Lux i-Amylose-3 or similar column is a recommended starting point.[15]

Reagents:

-

HPLC-grade solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, hexane).

-

Additives for mobile phase modification (e.g., diethylamine, trifluoroacetic acid).

-

High-purity water.

-

Standards of racemic this compound and, if available, the individual enantiomers.

Step-by-Step Methodology:

-

Sample Preparation:

-

Rationale: To extract the analytes from the biological matrix and remove interfering substances.

-

Procedure:

-

To 1 mL of plasma, add an internal standard.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of toluene, dichloromethane, and isopropanol at a basic pH).[14]

-

Vortex the mixture and centrifuge to separate the layers.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

-

Chromatographic Conditions:

-

Rationale: To optimize the separation of the enantiomers on the chiral stationary phase.

-

Initial Conditions:

-

Column: Lux i-Amylose-3 (or equivalent), 5 µm, 250 x 4.6 mm.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol). A starting point could be Hexane:Ethanol (90:10, v/v) with 0.1% diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm) or Mass Spectrometry for higher sensitivity and specificity.

-

Injection Volume: 10-20 µL.

-

-

-

Method Optimization:

-

Rationale: To fine-tune the separation for optimal resolution and peak shape.

-

Parameters to Adjust:

-

Mobile Phase Composition: Vary the ratio of the non-polar and polar solvents. Increasing the polar modifier content generally decreases retention time.

-

Additive: The type and concentration of the amine or acid additive can significantly impact peak shape and resolution.

-

Flow Rate: Adjusting the flow rate can influence separation efficiency.

-

Temperature: Changing the column temperature can affect the thermodynamics of the chiral recognition process.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times of the standards.

-

Quantify the concentration of each enantiomer using a calibration curve.

-

Self-Validation System:

-

System Suitability: Before sample analysis, inject a standard mixture to ensure the system is performing adequately. Key parameters include resolution between the enantiomeric peaks, peak symmetry, and reproducibility of retention times.

-

Method Validation: The analytical method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Clinical and Research Implications

The stereoselective metabolism and activity of propafenone and its metabolites have significant clinical implications. The predominance of the more potent beta-blocking (S)-propafenone enantiomer can influence the drug's side-effect profile. Furthermore, the contribution of the active metabolite, this compound, to the overall antiarrhythmic effect underscores the importance of considering metabolic phenotype (e.g., CYP2D6 status) when prescribing this drug.

For researchers and drug development professionals, the unresolved stereospecific activities of the this compound enantiomers present a compelling area for investigation. Elucidating these activities could pave the way for the development of enantiopure formulations or new chemical entities with improved therapeutic indices.

Conclusion

The study of this compound enantiomers is a prime example of the intricate interplay between drug metabolism, stereochemistry, and pharmacological activity. While significant progress has been made in understanding the stereoselective nature of the parent drug, propafenone, a critical knowledge gap exists regarding the specific contributions of the (S)- and (R)-enantiomers of its primary active metabolite. This technical guide has provided a comprehensive overview of the current state of knowledge, highlighting the importance of stereoselective metabolism and offering a detailed framework for the analytical separation of these crucial enantiomers. It is through such detailed investigation that we can hope to advance the field of cardiovascular pharmacology and deliver safer, more effective therapies to patients.

References

- Zhou, H. H., Chen, S., Wood, A. J., & Zhou, S. F. (1999). Stereoselective pharmacokinetics of propafenone and its major metabolites in healthy Chinese volunteers. Chirality, 12(1), 35–40.

- Kroemer, H. K., Funck-Brentano, C., Silberstein, D. J., Wood, A. J., Eichelbaum, M., & Roden, D. M. (1989). Stereoselective disposition and pharmacologic activity of propafenone enantiomers.

- Merino, J. L., Valenzuela, C., Snyders, D. J., & Tamargo, J. (1999). Effects of propafenone and its main metabolite, this compound, on HERG channels. British journal of pharmacology, 128(7), 1477–1484.

- Franqueza, L., Valenzuela, C., Eckels, E., Longobardo, M., Caballero, R., Delpón, E., & Tamargo, J. (1998). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British journal of pharmacology, 125(7), 1431–1438.

- Stoschitzky, K., Klein, W., Stark, G., Zernig, G., Graziadei, I., & Lindner, W. (1990). Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies. Clinical pharmacology and therapeutics, 47(6), 740–746.

- Geisslinger, G., Thomann, P., & Brune, K. (1988). Simultaneous determination of propafenone and this compound in plasma by means of high pressure liquid chromatography. Arzneimittel-Forschung, 38(6), 834–836.

- Taylor & Francis. (n.d.). Propafenone – Knowledge and References. In Taylor & Francis Online.

-

National Center for Biotechnology Information. (2024). Propafenone Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. Retrieved from [Link]

- Kroemer, H. K., Fromm, M. F., Bühl, K., Terefe, H., Blaschke, G., & Eichelbaum, M. (1994). An enantiomer-enantiomer interaction of (S)- and (R)-propafenone modifies the effect of racemic drug therapy.

- García-Quetglas, E., Azanza, J. R., Sádaba, B., & Campanero, M. A. (2005). Chiral-achiral-separation-ten-flavanones.

- Phenomenex. (n.d.). Chiral HPLC Separations.

- Phenomenex. (n.d.). Chiral Separation of Propafenone with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Polar.

- ResearchGate. (n.d.). Metabolic pathway of propafenone.

- Zhou, H. H., & Wood, A. J. (1995). Stereoselective steady state disposition and action of propafenone in Chinese subjects. British journal of clinical pharmacology, 40(1), 57–62.

-

National Center for Biotechnology Information. (2024). Propafenone Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. Retrieved from [Link]

- MDPI. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8826.

- Kroemer, H. K., & Eichelbaum, M. (1995). "It's the same old song"--but with a different meaning. An enantiomer-enantiomer interaction of (S)- and (R)-propafenone modifies the effect of racemic drug therapy. Naunyn-Schmiedeberg's archives of pharmacology, 351(4), 347–350.

-

National Center for Biotechnology Information. (2024). Propafenone. In PubChem Compound Summary for CID 4932. Retrieved from [Link]

-

CV Pharmacology. (n.d.). Class I Antiarrhythmics (Sodium-Channel Blockers). Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Retrieved from a relevant Sigma-Aldrich technical guide.

- Götte, M., & Fleischmann, B. K. (1997). Studies on propafenone-type modulators of multidrug-resistance IV1): synthesis and pharmacological activity of 5-hydroxy and 5-benzyloxy derivatives. Archiv der Pharmazie, 330(11), 355–360.

- Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study.

- Strong Medicine. (2017, June 15). Antiarrhythmics (Lesson 2 - Sodium Channel Blockers) [Video]. YouTube.

Sources

- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 3. Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Stereoselective pharmacokinetics of propafenone and its major metabolites in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective steady state disposition and action of propafenone in Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An enantiomer-enantiomer interaction of (S)- and (R)-propafenone modifies the effect of racemic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Effects of propafenone and its main metabolite, this compound, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of propafenone and this compound in plasma by means of high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 16. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of CYP2D6 in 5-Hydroxypropafenone Formation: A Technical Guide for Researchers

This guide provides an in-depth exploration of the critical role Cytochrome P450 2D6 (CYP2D6) plays in the metabolic activation of the antiarrhythmic drug propafenone to its active metabolite, 5-hydroxypropafenone. Designed for researchers, scientists, and drug development professionals, this document synthesizes key mechanistic insights, field-proven experimental protocols, and the clinical implications of genetic polymorphisms in the CYP2D6 gene.

Introduction: Propafenone and its Metabolic Fate

Propafenone is a Class IC antiarrhythmic agent used for the management of atrial and ventricular arrhythmias.[1] Its therapeutic action is primarily mediated through the blockade of cardiac sodium channels. The clinical response to propafenone, however, is not solely dependent on the parent drug. Its metabolism leads to the formation of two major metabolites: this compound and norpropafenone.[2] While norpropafenone exhibits weaker sodium channel activity, this compound is also a potent Class IC antiarrhythmic compound, contributing significantly to the overall therapeutic effect.[1][3] The formation of this compound is almost exclusively catalyzed by the polymorphic enzyme, Cytochrome P450 2D6 (CYP2D6).[2][3]

The Central Role of CYP2D6 in Propafenone Metabolism

The biotransformation of propafenone is a critical determinant of its pharmacokinetic and pharmacodynamic profile. While enzymes such as CYP3A4 and CYP1A2 are involved in the N-dealkylation pathway to form norpropafenone, the aromatic 5-hydroxylation to produce this compound is a stereoselective process predominantly mediated by CYP2D6.[2][3]

The Metabolic Pathway

The metabolic conversion of propafenone is a key step in its mechanism of action and clearance. The following diagram illustrates the primary metabolic pathways.

This differential metabolism has profound implications for the drug's efficacy and safety, largely dictated by an individual's CYP2D6 genetic makeup.

The Impact of CYP2D6 Genetic Polymorphism

The CYP2D6 gene is highly polymorphic, with over 100 known alleles, leading to a wide range of enzyme activity in the population.[3] This genetic variability is the primary reason for the significant interindividual differences observed in propafenone pharmacokinetics.[4] Individuals can be classified into four main phenotypes based on their CYP2D6 genotype:

-

Poor Metabolizers (PMs): Individuals with two non-functional alleles. They exhibit significantly reduced or no CYP2D6 activity.

-

Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles.

-

Extensive (Normal) Metabolizers (EMs): Individuals with two functional alleles.

-

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional alleles, leading to increased enzyme activity.

In CYP2D6 PMs, the formation of this compound is minimal to absent.[2][3] This leads to a greater reliance on the slower, alternative metabolic pathways, resulting in significantly higher plasma concentrations of the parent drug, propafenone.[4] Conversely, EMs efficiently convert propafenone to this compound.

Clinical and Pharmacokinetic Consequences

The clinical implications of these genetic variations are substantial. Higher plasma concentrations of propafenone in PMs can increase the risk of adverse drug reactions, including proarrhythmic events and beta-adrenergic blocking effects.[3]

| CYP2D6 Phenotype | Propafenone Plasma Concentration | This compound Plasma Concentration | Clinical Considerations |

| Poor Metabolizer (PM) | Significantly Increased[4] | Minimal to Absent[2][3] | Increased risk of adverse events. Dosing adjustments may be required.[3] |

| Extensive Metabolizer (EM) | Normal | Normal | Standard dosing is generally appropriate. |

A meta-analysis of pharmacokinetic data highlighted these differences, showing that at a 300 mg dose, the area under the curve (AUC) and maximum concentration (Cmax) of propafenone in PMs were 2.4-fold and 11.2-fold higher, respectively, compared to EMs.[4]

Experimental Protocols for Investigating CYP2D6-Mediated Propafenone Metabolism

To elucidate the role of CYP2D6 in this compound formation, a combination of in vitro and in vivo studies is essential. The following sections provide detailed, field-proven methodologies.

In Vitro Assessment using Human Liver Microsomes

This protocol is designed to determine the kinetic parameters (Km and Vmax) of propafenone 5-hydroxylation by CYP2D6 in human liver microsomes (HLMs).

4.1.1 Materials

-

Pooled Human Liver Microsomes (HLMs)

-

Propafenone hydrochloride

-

This compound (as a reference standard)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for quenching and sample preparation)

-

LC-MS/MS system

4.1.2 Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare a stock solution of propafenone in a suitable solvent (e.g., methanol or DMSO) and serially dilute to achieve a range of final concentrations (e.g., 0.1 to 50 µM).

-

Prepare the NADPH regenerating system in potassium phosphate buffer.

-

Thaw the pooled HLMs on ice. Dilute to a final protein concentration of 0.2-0.5 mg/mL in potassium phosphate buffer.

-

-

Incubation:

-

In a 96-well plate or microcentrifuge tubes, pre-incubate the HLMs and propafenone at various concentrations at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

-

Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of propafenone or this compound).

-

Vortex and centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the formation of this compound using a validated LC-MS/MS method. A C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[5]

-

Monitor the specific parent-to-product ion transitions for this compound and the internal standard.

-

-

Data Analysis:

-

Calculate the rate of this compound formation (pmol/min/mg protein).

-

Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

4.1.3 Expected Kinetic Parameters

Studies have reported varying kinetic parameters for propafenone 5-hydroxylation, which can be influenced by the specific experimental conditions and the source of the microsomes.

| Study | Km (µM) | Vmax (pmol/min/mg protein) |

| Kroemer et al. (1991)[1] | (S)-propafenone: 5.3, (R)-propafenone: 3.0 | (S)-propafenone: 10.2 pmol/µg/hr, (R)-propafenone: 5.5 pmol/µg/hr |

Clinical Pharmacokinetic Study Design

This protocol outlines a typical clinical study to evaluate the influence of CYP2D6 phenotype on the pharmacokinetics of propafenone and this compound.

4.2.1 Study Design and Population

-

Design: A single-dose, parallel-group study.

-

Population: Healthy adult volunteers are genotyped for the CYP2D6 gene and classified as PMs or EMs. A sufficient number of subjects in each group (typically 12-15) is required for statistical power.

-

Inclusion/Exclusion Criteria: Subjects should be in good health, with no clinically significant abnormalities on physical examination, ECG, and laboratory tests. Exclusion criteria should include the use of any medications known to inhibit or induce CYP2D6.

4.2.2 Step-by-Step Methodology

-

Genotyping:

-

Collect a blood or saliva sample from each subject for DNA extraction.

-

Perform CYP2D6 genotyping using a validated method, such as a targeted SNP analysis or gene sequencing, to identify key alleles associated with poor and extensive metabolism.

-

-

Drug Administration:

-

After an overnight fast, subjects receive a single oral dose of propafenone (e.g., 300 mg).

-

-

Blood Sampling:

-

Collect serial blood samples into heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

-

Centrifuge the blood samples to separate plasma, and store the plasma at -80°C until analysis.

-

-

Bioanalysis:

-

Analyze the plasma samples for concentrations of propafenone and this compound using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Calculate the following pharmacokinetic parameters for both propafenone and this compound using non-compartmental analysis:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf)

-

Elimination half-life (t1/2)

-

Apparent oral clearance (CL/F)

-

-

-

Statistical Analysis:

-

Compare the pharmacokinetic parameters between the PM and EM groups using appropriate statistical tests (e.g., t-test or analysis of variance).

-

4.2.3 Experimental Workflow Diagram

Regulatory Considerations and Authoritative Grounding

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidelines on the investigation of drug interactions and the submission of pharmacogenomic data.[6][7] These guidelines emphasize the importance of understanding the metabolic pathways of new drugs and the potential impact of genetic polymorphisms.

The FDA label for propafenone acknowledges the role of CYP2D6 in its metabolism and the existence of different metabolizer phenotypes.[8] While it does not mandate dose adjustments based on genotype, it warns against the co-administration of propafenone with strong CYP2D6 and CYP3A4 inhibitors, especially in individuals who are CYP2D6 poor metabolizers.[8] The Dutch Pharmacogenetics Working Group (DPWG) provides more direct dosing recommendations, suggesting a 70% dose reduction for CYP2D6 PMs.[2][3]

Conclusion

The formation of this compound is a critical step in the metabolism of propafenone, significantly influenced by the genetic polymorphism of CYP2D6. A thorough understanding of this metabolic pathway is essential for the safe and effective use of propafenone. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate relationship between CYP2D6, propafenone metabolism, and clinical outcomes. As personalized medicine continues to evolve, the integration of pharmacogenomic data into drug development and clinical practice will be paramount in optimizing therapeutic strategies for individuals.

References

-

Kroemer, H. K., Fischer, C., Meese, C. O., & Eichelbaum, M. (1991). Enantiomer/enantiomer interaction of (S)- and (R)-propafenone for cytochrome P450IID6-catalyzed 5-hydroxylation: in vitro evaluation of the mechanism. Molecular pharmacology, 40(1), 135–142. [Link]

-

Cai, W. M., Chen, B., Cai, M. H., Chen, Y., & Zhang, Y. D. (1999). The influence of CYP2D6 activity on the kinetics of propafenone enantiomers in Chinese subjects. British journal of clinical pharmacology, 47(5), 553–556. [Link]

-

Dean, L. (2017). Propafenone Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]

-

Al-Khasawneh, M. F., Al-Ghazawi, M. A., & Al-Sawalha, N. A. (2022). The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis. Journal of personalized medicine, 12(7), 1135. [Link]

-